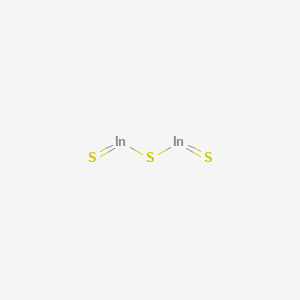
Methyl 4-hydroxymethylcubanecarboxylate
概要
説明
Methyl 4-hydroxymethylcubanecarboxylate is a chemical compound with the molecular formula C11H12O3 It is a derivative of cubane, a highly strained hydrocarbon with a unique cubic structure
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-hydroxymethylcubanecarboxylate can be synthesized through a multi-step process starting from cubane-1,4-dicarboxylic acid. One common method involves the reduction of 4-(methoxycarbonyl)-1-cubanecarboxylic acid using borane in tetrahydrofuran (THF) at low temperatures (-78 to -70°C) followed by hydrolysis with water at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques. Scaling up the production would require optimization of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 4-hydroxymethylcubanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: 4-carboxycubanecarboxylate
Reduction: 4-hydroxymethylcubanol
Substitution: Various substituted cubane derivatives depending on the reagent used.
科学的研究の応用
Methyl 4-hydroxymethylcubanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex cubane derivatives.
Biology: Potential use in the development of novel pharmaceuticals due to its unique structure.
Medicine: Investigated for its potential as a drug delivery agent.
Industry: Utilized in the development of advanced materials with unique properties.
作用機序
The mechanism of action of Methyl 4-hydroxymethylcubanecarboxylate depends on its specific application. In drug development, it may interact with biological targets through its hydroxyl and ester groups, forming hydrogen bonds or undergoing hydrolysis. The cubic structure of cubane derivatives can also influence their interaction with molecular targets, potentially leading to unique biological activities.
類似化合物との比較
Similar Compounds
- Cubane-1,4-dicarboxylic acid
- 4-(Methoxycarbonyl)cubane-1-carboxylic acid
- 4-Hydroxymethylcubane
Uniqueness
Methyl 4-hydroxymethylcubanecarboxylate is unique due to the presence of both a hydroxymethyl group and an ester group on the cubane framework. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and materials science.
特性
IUPAC Name |
methyl 4-(hydroxymethyl)cubane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-9(13)11-6-3-7(11)5-8(11)4(6)10(3,5)2-12/h3-8,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRRBVFDZGSZBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590397 | |
| Record name | Methyl 4-(hydroxymethyl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60462-19-3 | |
| Record name | Methyl 4-(hydroxymethyl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















